3-Sulfo-Le(x) pentaosylceramide

Description

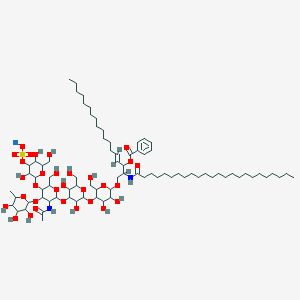

3-Sulfo-Le(x) pentaosylceramide is a sulfated glycosphingolipid (GSL) characterized by the presence of a Lewis x (Le(x)) epitope (Galβ1–4[Fucα1–3]GlcNAc) modified with a sulfate group at the 3-position of the terminal galactose residue. This sulfation confers unique physicochemical properties, enhancing its negative charge and influencing its interactions with proteins, pathogens, and cellular receptors.

Key structural features:

- Core structure: Lacto- or neolacto-series backbone.

- Epitope: Le(x) (Galβ1–4[Fucα1–3]GlcNAc) with 3-O-sulfation on galactose.

- Biological roles: Potential involvement in microbial adhesion, immune modulation, and stem cell surface markers .

Properties

CAS No. |

162635-35-0 |

|---|---|

Molecular Formula |

C81H139N2NaO31S |

Molecular Weight |

1692 g/mol |

IUPAC Name |

sodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C81H140N2O31S.Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(105-76(99)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-103-78-68(96)66(94)71(58(48-86)109-78)110-80-69(97)74(63(91)56(46-84)106-80)113-77-61(82-52(4)88)73(112-79-67(95)65(93)62(90)51(3)104-79)72(59(49-87)108-77)111-81-70(98)75(114-115(100,101)102)64(92)57(47-85)107-81;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-98H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,100,101,102);/q;+1/p-1/b44-40+; |

InChI Key |

XGFHUVUCQYBVJC-XFYDBFONSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |

Synonyms |

3-sulfo-Le(x) pentaosyl ceramide 3-sulfo-Le(x) pentaosylceramide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below summarizes structural and functional distinctions between 3-Sulfo-Le(x) pentaosylceramide and related GSLs:

Key Comparative Insights

Binding Specificity

- 3-Sulfo-Le(x) vs. Non-Sulfated Le(x): Sulfation likely reduces affinity for classical Le(x)-binding selectins (e.g., E-selectin) but may enhance interactions with sulfatide-binding pathogens or scavenger receptors .

- P1 vs. Globo-series GSLs: S.

Structural Determinants of Function

- Sulfation : Introduces negative charge, altering membrane topology and ligand accessibility. For example, sulf-lactosylceramide inhibits HIV-1 entry by competing with host receptors .

- Core Series : Lacto/neolacto-series GSLs (e.g., Le(x)) mediate cell-cell communication, while globo-series GSLs (e.g., P1) are pathogen targets .

Research Findings and Discrepancies

- Sulfated GSLs in Stem Cells : Sulf-globopentaosylceramide (SSEA-3/4) and 3-Sulfo-Le(x) are downregulated during differentiation, implicating sulfation in maintaining pluripotency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.